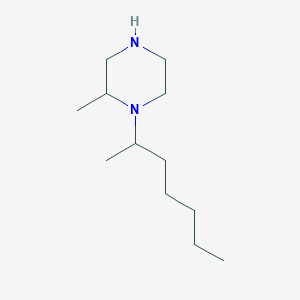

1-(Heptan-2-yl)-2-methylpiperazine

Description

Significance of Piperazine (B1678402) Scaffold in Advanced Organic Synthesis and Chemical Discovery

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of biologically active compounds. Its unique physicochemical properties, including its basicity, polarity, and ability to form hydrogen bonds, make it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The conformational flexibility of the piperazine ring, which typically exists in a chair conformation, allows for precise spatial orientation of substituents, a critical factor in molecular recognition and binding to biological targets.

Architectural Diversity of Alkylated Piperazine Derivatives

The true synthetic utility of the piperazine core lies in the ease with which its nitrogen atoms can be functionalized. Alkylation of one or both nitrogen atoms gives rise to a vast and diverse library of N-substituted piperazine derivatives. This architectural diversity is a key asset, allowing chemists to systematically tune properties such as lipophilicity, solubility, and target affinity. The introduction of various alkyl groups, ranging from simple methyl or ethyl groups to more complex and sterically demanding moieties, can profoundly influence the biological activity of the resulting molecule.

Scope and Research Focus on 1-(Heptan-2-yl)-2-methylpiperazine within Academic Investigations

The specific compound, this compound, represents a unique iteration of this structural theme. It features a methyl group on the piperazine ring at the 2-position and a secondary heptyl group attached to one of the nitrogen atoms. Despite the established importance of the N-substituted piperazine class, a thorough review of publicly available academic literature reveals a notable scarcity of specific research focused exclusively on this compound. Its presence is primarily documented in chemical supplier catalogs, which provide fundamental data but lack in-depth research context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1240573-64-1 | Chemenu chemenu.com |

| Molecular Formula | C12H26N2 | Chemenu chemenu.com |

| Molecular Weight | 198.35 g/mol | Chemenu chemenu.com |

| SMILES | CCCCCC(C)N1CCNC(C)C1 | Chemenu chemenu.com |

The synthesis of this compound would likely involve the N-alkylation of 2-methylpiperazine (B152721) with a suitable heptan-2-yl electrophile, such as 2-bromoheptane (B1584549) or 2-heptyl tosylate. The 2-methylpiperazine starting material is a commercially available reagent. pharmaffiliates.comsigmaaldrich.com General methods for the N-alkylation of piperazines are well-established in organic synthesis. princeton.edu

Due to the limited specific research data, a detailed exposition of its synthesis, characterization, and research applications remains an area ripe for future investigation. The unique combination of the chiral heptan-2-yl group and the methyl-substituted piperazine ring suggests potential for stereoselective interactions with biological targets, a hypothesis that awaits empirical validation through dedicated academic inquiry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-heptan-2-yl-2-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-4-5-6-7-11(2)14-9-8-13-10-12(14)3/h11-13H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCGWSZMVQMRRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N1CCNCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactions Involving 1 Heptan 2 Yl 2 Methylpiperazine and Piperazine Derivatives

Elucidation of Reaction Pathways for N-Alkylation Processes

The N-alkylation of piperazine (B1678402) is a fundamental transformation for creating complex derivatives. However, the presence of two reactive secondary amine centers in the parent piperazine or a monosubstituted intermediate like 2-methylpiperazine (B152721) complicates these reactions. The direct alkylation often leads to a mixture of unreacted starting material, the desired N-monoalkylated product, and the N,N'-dialkylated derivative. google.com

The synthesis of a dissymmetrically substituted compound like 1-(Heptan-2-yl)-2-methylpiperazine from 2-methylpiperazine highlights these challenges. The reaction mechanism typically follows a nucleophilic substitution pathway, either SN1 or SN2, depending on the nature of the alkylating agent (e.g., a 2-haloheptane). acsgcipr.org In an SN2 reaction, one of the nitrogen atoms of 2-methylpiperazine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group (e.g., halide or sulfonate). acsgcipr.org

To achieve selective mono-alkylation and prevent the formation of a quaternary ammonium (B1175870) salt or dialkylated byproducts, several strategies have been developed:

Use of Protecting Groups: A common method involves protecting one of the piperazine nitrogens with a group like acetyl. The N-alkylation is then directed to the unprotected nitrogen, followed by the removal of the protecting group. researchgate.net

Protonation Strategy: A simpler, one-pot approach utilizes the partial protonation of the piperazine starting material. By forming a monopiperazinium salt, the reactivity of one nitrogen atom is effectively masked by protonation, allowing the other to be selectively alkylated. google.comnih.gov This method provides good yields of the N-monoalkylated product, which can then be isolated and subjected to a second, different alkylation step if desired. google.com

For the synthesis of this compound, a stepwise approach would be necessary, starting with 2-methylpiperazine. The first N-alkylation would introduce the heptan-2-yl group. The key mechanistic challenge is controlling the regioselectivity—that is, whether the alkylation occurs at the N1 (adjacent to the methyl group) or N4 position. The steric hindrance from the existing methyl group might direct the incoming, bulky heptanyl group to the less hindered N4 nitrogen. Conversely, the electron-donating nature of the methyl group could enhance the nucleophilicity of the adjacent N1 nitrogen. The choice of reaction conditions, solvent, and the nature of the alkylating agent can influence this regiochemical outcome.

Stereochemical Outcomes and Diastereoselectivity in Alkylation and Cyclization Reactions

The structure of this compound features two stereocenters: one at the C2 carbon of the piperazine ring (from the methyl group) and another at the C2 position of the heptanyl substituent. This means the compound can exist as multiple diastereomers (e.g., (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R)). The synthesis of such molecules requires careful consideration of stereocontrol.

When a chiral substrate, such as (R)- or (S)-2-methylpiperazine, undergoes N-alkylation with a prochiral or chiral alkylating agent, the reaction is often diastereoselective. This means that the different possible diastereomeric products are not formed in equal amounts. youtube.com The existing stereocenter on the piperazine ring creates a chiral environment that influences the trajectory of the incoming alkyl group's approach to the nucleophilic nitrogen. scilit.comacs.org

The mechanism of this selectivity is governed by steric and electronic interactions in the transition state. For example, in a nucleophilic addition, the incoming group will preferentially attack from the less sterically hindered face of the molecule. youtube.com This principle, often explained by models like the Felkin-Anh model for additions to carbonyls, can be extended to the alkylation of chiral amines. The pre-existing methyl group on the piperazine ring will orient the rest of the ring and any large substituents in a way that creates a steric bias, favoring the formation of one diastereomer over the other. youtube.com

Similarly, in the synthesis of the piperazine ring itself through cyclization, stereoselectivity is a key consideration. For instance, the reductive cyclization of dioximes to form piperazines can proceed with high diastereoselectivity, where the addition of hydrogen occurs from the less hindered side of an intermediate, leading to a predominance of the cis-isomer. nih.gov The modular synthesis of 2,6-disubstituted piperazines via intramolecular hydroamination also demonstrates high diastereoselectivity, controlled by the stereochemistry of the starting material derived from amino acids. organic-chemistry.org

Role of Catalysis in Directing Reaction Mechanisms and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to construct complex molecules like piperazine derivatives with high efficiency and selectivity under mild conditions. Various catalytic systems have been developed for both the synthesis of the piperazine core and its subsequent functionalization.

Ring Synthesis: The formation of the 2-methylpiperazine ring can be achieved through catalytic methods. One approach involves the cyclocondensation of ethylene (B1197577) diamine and propylene (B89431) glycol over a promoted copper catalyst. scienceopen.com Another novel method uses photocatalysis, where UV irradiation of N-(β-hydroxypropyl)ethylenediamine in the presence of a semiconductor–zeolite composite catalyst (e.g., TiO2–Hβ) yields 2-methylpiperazine. iitm.ac.in A general strategy for building the piperazine ring involves the catalytic reductive cyclization of dioxime precursors using a palladium on carbon (Pd/C) catalyst. nih.gov

N-Alkylation: Transition metal catalysts are effective for N-alkylation reactions. Cp*Ir (pentamethylcyclopentadienyl iridium) complexes, for example, can catalyze the N-alkylation of ethanolamines to form piperazine derivatives. clockss.org Palladium catalysts are also widely used; a base-free Pd(DMSO)₂(TFA)₂ system enables the synthesis of piperazines via a Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org

C-H Functionalization: Beyond N-alkylation, catalysts can enable the direct functionalization of the carbon backbone of the piperazine ring. Organic photoredox catalysis provides a site-selective method for the C-H alkylation of piperazine substrates, relying on the electronic differentiation of the nitrogen atoms to direct the reaction. nih.gov

Catalysts function by providing an alternative, lower-energy reaction pathway. In the case of N-alkylation, a metal catalyst can coordinate to both the amine and the alkylating agent, bringing them into proximity and activating them for reaction. This can not only accelerate the reaction but also impart selectivity. For example, a chiral catalyst can create a chiral environment around the reactants, leading to an enantioselective or diastereoselective outcome. Heterogeneous catalysts, such as metal ions supported on polymer resins, offer the additional advantage of easy separation from the reaction mixture, simplifying purification. nih.gov

Nucleophilic Reactivity and Basicity of Piperazine Nitrogen Atoms in Synthetic Contexts

In an unsymmetrically substituted piperazine like 2-methylpiperazine, the two nitrogen atoms (N1, adjacent to the methyl group, and N4, distal to it) are electronically and sterically distinct. The electron-donating inductive effect of the methyl group increases the electron density on the adjacent N1 nitrogen, which would be expected to increase its basicity. However, this is counteracted by steric hindrance. The addition of a second alkyl group, such as the heptan-2-yl group in this compound, further modifies these properties. The bulky alkyl groups decrease the basicity compared to the parent piperazine due to steric hindrance to solvation of the protonated form. uregina.ca

The differential basicity of the two nitrogens is crucial in synthetic contexts. In the presence of one equivalent of acid, the more basic nitrogen will be preferentially protonated, deactivating it as a nucleophile and allowing for selective reaction at the other nitrogen. nih.gov This difference in reactivity is also exploited in biological systems, where the two nitrogens can engage in different interactions with a receptor. For instance, in certain bioactive piperazines, one nitrogen has been shown to be essential for agonist activity, while the other contributes to antagonist activity. nih.gov

| Compound | pKa1 (298 K) | pKa2 (298 K) |

| Piperazine | 9.73 | 5.35 |

| 2-Methylpiperazine | 9.72 | 5.16 |

| 1-Methylpiperazine | 9.65 | 4.88 |

| 1-Ethylpiperazine | 9.77 | 5.09 |

| 1,4-Dimethylpiperazine | 9.39 | 4.27 |

This table presents the pKa values for the dissociation of the conjugate acids of piperazine and several of its alkylated derivatives at 298 K, as reported in the literature. uregina.ca pKa1 corresponds to the dissociation of the diprotonated species, and pKa2 corresponds to the dissociation of the monoprotonated species. The data illustrates how alkyl substitution patterns influence the basicity of the nitrogen atoms.

Chemical Transformation Mechanisms of Piperazine Ring Systems

While the piperazine ring is generally stable, it can undergo specific chemical transformations, including ring-opening and degradation, particularly under oxidative conditions. Understanding these mechanisms is important, for instance, in the context of drug metabolism or the environmental fate of piperazine-based compounds.

One significant transformation is the oxidative degradation of the piperazine ring initiated by hydroxyl radicals (•OH). acs.org This process is relevant to atmospheric chemistry and biological systems. The reaction proceeds via the following mechanistic steps:

Hydrogen Abstraction: The •OH radical preferentially abstracts a hydrogen atom from a C-H bond on the piperazine ring, rather than from an N-H bond. This forms a carbon-centered piperazine radical (PzC•). acs.orgchemrxiv.org

Reaction with Oxygen: Under aerobic conditions, this radical reacts rapidly with molecular oxygen (O₂). This can lead to two primary pathways:

Formation of a cyclic imine and a hydroperoxyl radical (HO₂•). acs.orgchemrxiv.org

Formation of a stabilized peroxyl radical (PzCOO•).

Further Transformations: The peroxyl radical can undergo further reactions, for example with nitric oxide (NO), to form an alkoxyl radical. This alkoxyl radical can then either react with O₂ to yield a cyclic amide (a piperazinone) or undergo unimolecular ring-opening. acs.orgchemrxiv.org

Another class of transformations involves the thermal degradation of piperazines, which can be initiated by the nucleophilic attack of a piperazine molecule on the α-carbon of a protonated piperazine molecule (H⁺Pz). This SN2 reaction leads to a ring-opened structure, which can then undergo further substitution reactions to produce a variety of linear and cyclic products. acs.org These transformation pathways highlight the dynamic nature of the piperazine ring system beyond simple substitution at its nitrogen atoms.

Structural Characterization Methodologies for 1 Heptan 2 Yl 2 Methylpiperazine

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1-(Heptan-2-yl)-2-methylpiperazine. By probing the interaction of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy reveal detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed insights into the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the different types of protons in the molecule. The heptyl group would show a characteristic upfield triplet for the terminal methyl group (CH₃) and a series of multiplets for the methylene (B1212753) (CH₂) groups. The methine proton (CH) on the second carbon of the heptyl chain, being adjacent to the nitrogen atom, would appear as a downfield multiplet. The protons of the piperazine (B1678402) ring would present as a complex series of multiplets in the region typical for amines. The methyl group attached to the piperazine ring would likely appear as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms. For this compound, distinct signals would be observed for each carbon atom in the heptyl chain, with the carbon attached to the nitrogen (C2 of the heptyl group) being shifted downfield. The carbon atoms of the piperazine ring would also show distinct chemical shifts, influenced by the nitrogen atoms and the methyl and heptyl substituents. The methyl group on the piperazine ring and the terminal methyl group of the heptyl chain would appear as upfield signals. Based on data for heptane, the carbon signals for the heptyl chain are expected in the approximate range of 14-32 ppm. docbrown.infochemicalbook.com The carbons of the 2-methylpiperazine (B152721) moiety would be expected in the range of 45-60 ppm, with the methyl carbon appearing around 15-20 ppm. chemicalbook.comchemicalbook.com

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the heptyl chain and the piperazine ring. HSQC spectra would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. These advanced techniques are particularly valuable for resolving the complex spin systems within the piperazine ring. nih.gov

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Assignment | δ (ppm) |

| Heptyl-CH₃ | ~0.9 (t) |

| Heptyl-(CH₂)₄ | ~1.2-1.4 (m) |

| Heptyl-CH(N) | Downfield (m) |

| Piperazine-CH₂ | ~2.5-3.0 (m) |

| Piperazine-CH(CH₃) | Multiplet |

| Piperazine-CH₃ | ~1.0 (d) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the fragmentation patterns of this compound. The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound (C₁₂H₂₆N₂), which is 198.35 g/mol . chemenu.com

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for piperazine derivatives involve cleavage of the bonds adjacent to the nitrogen atoms. Therefore, characteristic fragments would be expected from the loss of the heptyl group or parts of it, as well as from the fragmentation of the piperazine ring itself. For instance, a prominent peak might be observed corresponding to the loss of a pentyl radical from the heptyl chain, leading to a fragment ion. The fragmentation of the piperazine ring would likely lead to ions with smaller m/z values. Analysis of the mass spectrum of 2-methylpiperazine shows characteristic peaks that would also be expected in the spectrum of the target compound, albeit with shifts due to the heptyl substituent. chemicalbook.comnist.gov

| Predicted Mass Spectrometry Fragments |

| m/z |

| 198 |

| 127 |

| 99 |

| 85 |

| 56 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorptions corresponding to C-H, C-N, and N-H bonds. The aliphatic C-H stretching vibrations from the heptyl and methyl groups would appear in the region of 2850-2960 cm⁻¹. docbrown.infochemicalbook.com The C-N stretching vibrations of the piperazine ring are expected in the 1000-1250 cm⁻¹ region. If the secondary amine in the piperazine ring is present, a weak to medium N-H stretching band would be observed around 3300-3500 cm⁻¹. The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ would confirm the absence of amide or ketone functionalities. nist.govnist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C backbone of the heptyl chain and the piperazine ring would give rise to characteristic Raman signals. The symmetric C-N stretching vibrations would also be visible. Raman spectroscopy is particularly useful for observing non-polar bonds that may be weak in the IR spectrum.

| Predicted IR/Raman Vibrational Frequencies |

| Wavenumber (cm⁻¹) |

| 3300-3500 |

| 2850-2960 |

| 1450-1470 |

| 1370-1380 |

| 1000-1250 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of this compound in the solid state, provided that a suitable single crystal can be grown. This method would yield accurate bond lengths, bond angles, and torsional angles.

The analysis would reveal the conformation of the piperazine ring, which typically adopts a chair conformation. It would also show the orientation of the heptyl and methyl substituents on the ring, including whether they are in axial or equatorial positions. Conformational studies on similar 2-substituted piperazines have shown a preference for the axial conformation in some cases. nih.gov The crystal packing would also be revealed, showing the intermolecular interactions, such as hydrogen bonds (if a secondary amine is present) and van der Waals forces, that govern the solid-state structure. The absolute configuration of the chiral centers could also be determined. researchgate.net

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. While specific HPLC methods for this compound are not extensively documented in publicly available literature, the analytical principles for related piperazine derivatives can be extrapolated.

The separation of piperazine compounds is often achieved using reversed-phase (RP) or normal-phase (NP) chromatography. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For a compound like this compound, with its significant aliphatic character from the heptyl group, a C18 or C8 column would likely provide effective retention and separation from polar impurities. The mobile phase would typically consist of a mixture of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The gradient elution, where the concentration of the organic modifier is increased over time, is often employed to ensure the timely elution of all components with good peak shapes.

Given that this compound lacks a strong chromophore, direct UV-Vis detection might offer limited sensitivity. To overcome this, several strategies can be employed:

Derivatization: The secondary amine functionalities in the piperazine ring can be reacted with a derivatizing agent to introduce a chromophore or fluorophore. This pre-column or post-column derivatization significantly enhances detection sensitivity.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity. MS detection allows for the determination of the molecular weight of the compound and its fragments, confirming its identity.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that can detect any non-volatile analyte. It is particularly useful for compounds that lack a UV-Vis chromophore.

Table 1: Hypothetical HPLC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ion (m/z) | [M+H]⁺ for this compound |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. For the synthesis of this compound, TLC would be an invaluable tool to track the consumption of starting materials and the formation of the product.

A typical TLC setup for this compound would involve a silica (B1680970) gel plate as the stationary phase, which is polar. The mobile phase, or eluent, would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or triethylamine) to achieve the desired separation. The choice of the solvent system is critical and is determined empirically to obtain a retention factor (Rf) value that allows for clear separation of the product from other components of the reaction mixture.

Visualization of the spots on the TLC plate can be achieved by various methods since this compound is not colored. Common visualization techniques include:

Iodine Chamber: The plate is placed in a sealed chamber containing iodine crystals. The iodine vapor reacts with organic compounds to produce brown spots.

Potassium Permanganate (B83412) Stain: A solution of potassium permanganate can be used to stain the plate. The permanganate reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.

Ninhydrin Stain: This is particularly effective for primary and secondary amines, which would react to form a colored product, typically purple or yellow.

Table 2: Example TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate (B1210297) : Methanol : Triethylamine (8:1:1, v/v/v) |

| Visualization | Iodine vapor or Potassium permanganate stain |

| Expected Rf of Product | ~0.4 - 0.6 (Hypothetical) |

Electrochemical Methods for Detection and Characterization in Chemical Systems

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) could be employed to study the electrochemical behavior of this compound. In a typical experiment, a three-electrode system is used, consisting of a working electrode (e.g., glassy carbon, gold, or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The analyte is dissolved in a suitable electrolyte solution.

By scanning the potential of the working electrode, the oxidation (or reduction) of this compound can be observed as a peak in the resulting voltammogram. The peak potential provides qualitative information about the compound, while the peak current is proportional to its concentration, allowing for quantification. The presence of the heptyl and methyl substituents may influence the oxidation potential compared to unsubstituted piperazine due to electronic and steric effects.

The development of a selective electrochemical sensor for this compound could be achieved by modifying the electrode surface with specific materials that enhance the electrochemical response or promote selective binding.

Table 3: Potential Parameters for Voltammetric Analysis of this compound

| Parameter | Potential Technique & Value |

| Technique | Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer Solution (pH 7.4) |

| Potential Range | e.g., 0 V to +1.2 V vs. Ag/AgCl |

| Scan Rate (for CV) | 100 mV/s |

Applications of 1 Heptan 2 Yl 2 Methylpiperazine in Pure Chemical Research and Synthesis

Development of Novel Synthetic Routes and Methodologies for Piperazine (B1678402) Derivatives

The synthesis of piperazine derivatives is a mature yet continually evolving field of organic chemistry. eurekaselect.comnih.govscielo.br The primary challenge often lies in achieving specific substitution patterns, particularly for asymmetrically substituted piperazines like 1-(Heptan-2-yl)-2-methylpiperazine.

N-Alkylation Strategies:

A common method for introducing substituents onto the piperazine ring is through N-alkylation. eurekaselect.comnih.gov Traditional methods often employ alkyl halides, but greener approaches are gaining traction. One such method involves the use of readily available alcohols in place of hazardous alkyl halides to achieve N-alkylation. eurekaselect.com For the synthesis of this compound, this would involve the reaction of 2-methylpiperazine (B152721) with heptan-2-ol. Another powerful technique is reductive amination, which can be used to install N-substituents. nih.govwm.edu

C-H Functionalization:

More recent and advanced methodologies focus on the direct C-H functionalization of the piperazine ring. beilstein-journals.orgdntb.gov.uaresearchgate.net This atom-economical approach avoids the need for pre-functionalized starting materials. Photoredox catalysis, for instance, has emerged as a powerful tool for the site-selective alkylation of piperazine substrates. dntb.gov.uaresearchgate.net

Multi-step Synthesis:

Complex piperazine derivatives are often assembled through multi-step synthetic sequences. nih.govresearchgate.net These routes can involve the construction of the piperazine ring itself from acyclic precursors or the modification of a pre-existing piperazine core. For example, a series of novel vindoline-piperazine conjugates were synthesized by coupling N-substituted piperazine pharmacophores at different positions of the vindoline (B23647) molecule using various linkers. nih.gov

Investigation of Stereochemical Control in N-Alkylation and Ring-Forming Reactions

The presence of two chiral centers in this compound (one on the heptan-2-yl substituent and one at the C-2 position of the piperazine ring) makes stereochemical control a critical aspect of its synthesis.

Asymmetric Synthesis:

The asymmetric synthesis of chiral piperazines is of significant interest, particularly for applications in medicinal chemistry and catalysis. rsc.orgorganic-chemistry.orgrsc.org Several strategies have been developed to achieve high enantioselectivity. One approach involves the use of chiral auxiliaries. For instance, (R)-(+)-2-methylpiperazine has been synthesized from R-(−)-phenylglycinol as a chiral auxiliary. rsc.org Another powerful method is asymmetric catalysis, such as the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines without loss of optical purity. rsc.org The development of novel C2-symmetric chiral piperazines has also been explored for applications in asymmetric acylation reactions. organic-chemistry.org

Diastereoselective Reactions:

When a chiral piperazine, such as 2-methylpiperazine, is reacted with a chiral alkylating agent like a heptan-2-yl derivative, the formation of diastereomers is possible. The control of this diastereoselectivity is a key challenge. The choice of reagents, catalysts, and reaction conditions can significantly influence the diastereomeric ratio of the product. rsc.org

Utilization as a Model Scaffold for Complex Chemical Structure Elucidation

Piperazine and its derivatives serve as valuable model systems in the development and validation of analytical techniques for structure elucidation. scielo.brresearchgate.net Their relatively simple yet conformationally flexible structure allows for the systematic study of various spectroscopic and crystallographic phenomena.

Spectroscopic Analysis:

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely used to characterize piperazine derivatives. scielo.brresearchgate.netnih.gov The analysis of the NMR spectra of substituted piperazines can provide detailed information about their molecular structure, including the position and orientation of substituents.

X-ray Crystallography:

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of piperazine derivatives. scielo.brwm.eduresearchgate.netnih.gov The crystal structures of various N,N'-disubstituted piperazines have been determined, revealing details about bond lengths, bond angles, and intermolecular interactions. wm.eduresearchgate.net This information is crucial for understanding the solid-state packing and for correlating structure with physical and chemical properties.

Role in Understanding Ring Conformations and Dynamics in Nitrogen Heterocycles

The six-membered piperazine ring can adopt various conformations, with the chair form being the most stable. The presence of substituents on the nitrogen and carbon atoms of the ring influences the conformational equilibrium and the dynamics of ring inversion. rsc.orgnih.govnih.govwikipedia.orgpressbooks.pubbritannica.com

Conformational Preferences:

Studies on 2-substituted piperazines have shown that the axial conformation is often preferred. nih.gov In some cases, this preference is further stabilized by intramolecular hydrogen bonding. The conformational preferences of N-acyl and N-aryl piperazines have also been investigated, revealing the influence of the substituents on the rotational and inversion barriers. rsc.org

Dynamic NMR Spectroscopy:

Temperature-dependent NMR spectroscopy is a powerful tool for studying the conformational dynamics of piperazine derivatives. rsc.org By analyzing the changes in the NMR spectrum with temperature, it is possible to determine the energy barriers for processes like ring inversion and rotation around the N-C(O) bond in N-acylated piperazines.

Exploration in Chemical Catalysis and Ligand Design

The presence of two nitrogen atoms makes piperazine derivatives excellent candidates for use as ligands in coordination chemistry and catalysis. rsc.orgrsc.org The ability to tune the steric and electronic properties of the piperazine ring by introducing substituents allows for the design of ligands with specific catalytic activities.

Chiral Ligands for Asymmetric Catalysis:

Chiral piperazine derivatives are particularly valuable as ligands in asymmetric catalysis. organic-chemistry.org For example, a novel C2-symmetric chiral piperazine has been shown to be an effective ligand in the copper-catalyzed asymmetric benzoylation of meso-1,2-diols. organic-chemistry.org Palladium complexes with chiral piperazine-based ligands have been used for the asymmetric hydrogenation of pyrazin-2-ols.

Metal Complexes:

Piperazine-based ligands can coordinate to a wide variety of metal ions, forming complexes with diverse structures and applications. rsc.orgrsc.org These complexes have been explored for their catalytic activity, as well as for their potential as anticancer agents. rsc.orgrsc.org The piperazine ring can act as either a chelating or a bridging ligand, leading to the formation of monomeric, dimeric, or polymeric structures. wm.eduresearchgate.net

Fundamental Studies in Acid-Base Chemistry and CO2 Absorption Processes

The basicity of the nitrogen atoms in the piperazine ring is a key chemical property that governs its behavior in acid-base reactions and its potential application in areas like carbon dioxide (CO2) capture. utexas.edumit.edugoogle.commdpi.comyoutube.comnih.govacs.orgnih.govrsc.orgyoutube.com

Acid Dissociation Constants (pKa):

The pKa values of piperazine and its derivatives have been determined using potentiometric titration methods. uregina.ca These values provide a quantitative measure of the basicity of the amine groups. The substitution pattern on the piperazine ring has a significant effect on the pKa values. For example, the addition of a methyl group to the ring, as in 2-methylpiperazine, lowers the pKa compared to unsubstituted piperazine. uregina.ca

CO2 Absorption:

Aqueous solutions of piperazine and its derivatives are effective solvents for the capture of CO2 from flue gases. utexas.edumit.edugoogle.commdpi.comyoutube.comnih.govacs.orgnih.govrsc.orgyoutube.com The CO2 reacts with the amine groups to form carbamates, effectively removing it from the gas stream. The efficiency of this process is influenced by factors such as the basicity of the amine, the reaction rate, and the stability of the resulting carbamates. Blends of piperazine with other amines, such as N-methyldiethanolamine (MDEA), have been investigated to optimize the CO2 absorption process. mit.edumdpi.com Computational studies have been employed to understand the thermodynamics and kinetics of the reactions involved in the piperazine/CO2/water system. acs.orgnih.gov

Q & A

Q. What are the standard synthetic routes for 1-(Heptan-2-yl)-2-methylpiperazine, and what key reaction parameters influence yield?

The synthesis typically involves coupling reactions between piperazine derivatives and alkyl/aryl halides. Palladium or nickel complexes are often used as catalysts for C–N bond formation, while solvents like dimethyl sulfoxide (DMSO) or acetonitrile facilitate nucleophilic substitution reactions. For example, alkylation of 2-methylpiperazine with heptan-2-yl halides under reflux conditions (80–120°C, 12–24 hours) can yield the target compound. Purification via column chromatography or recrystallization (e.g., using benzene-hexane mixtures) is critical to achieve >95% purity .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves stereochemistry and substituent positions. X-ray crystallography confirms absolute configuration, as demonstrated for related piperazine derivatives by analyzing Bijvoet pairs to minimize systematic errors . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and selectivity?

- Catalyst screening : Transition metal catalysts (e.g., Pd(OAc)₂ or NiCl₂) enhance coupling efficiency in Suzuki-Miyaura or Buchwald-Hartwig reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like K₂CO₃ improve base-mediated alkylation.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions in stereosensitive steps. Kinetic studies using TLC or HPLC monitoring help identify optimal reaction termination points .

Q. What strategies resolve contradictions in pharmacological data, such as variable cytotoxicity across cell lines?

Contradictions may arise from differences in cellular p53 status. For example, wild-type p53 cell lines (e.g., SH-SY5Y neuroblastoma) show apoptosis induction via p53 nuclear accumulation, while mutant p53 lines (e.g., certain carcinomas) exhibit resistance. Validate mechanisms by:

Q. How do computational methods predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to receptors like serotonin transporters or GPCRs. Density Functional Theory (DFT) calculates electrostatic potentials and H-bonding sites, while Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability in lipid bilayers. For example, piperazine derivatives’ affinity for CXCR3 chemokine receptors is predicted via ligand-receptor binding free energy calculations (ΔG < −8 kcal/mol suggests strong interaction) .

Methodological Considerations

- Contradiction Analysis : Cross-validate biological assays (e.g., MTT vs. Annexin V staining) to distinguish cytotoxic vs. cytostatic effects.

- Data Reproducibility : Standardize solvent purity (HPLC-grade) and reaction atmospheres (N₂/Ar) to minimize batch variability.

- Advanced Purification : Preparative HPLC with chiral columns resolves enantiomers, critical for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.